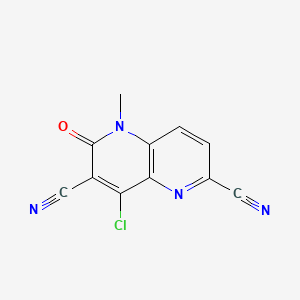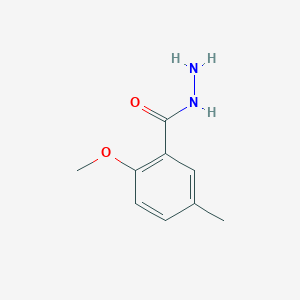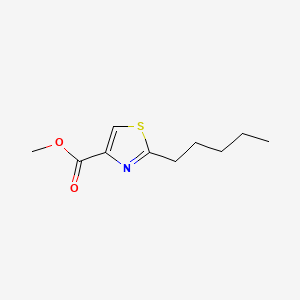
Methyl 2-Pentylthiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Pentylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Pentylthiazole-4-carboxylate typically involves the reaction of thioamides with α-haloesters in the presence of a base. The reaction conditions often include the use of absolute ethanol as a solvent and heating under reflux . The general reaction scheme can be represented as follows:
- Thioamide + α-Haloester → Thiazole Derivative
- Thiazole Derivative + Methanol → this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-Pentylthiazole-4-carboxylate can undergo various chemical reactions, including:
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can lead to the formation of dihydrothiazoles.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
Methyl 2-Pentylthiazole-4-carboxylate has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex thiazole derivatives.
- Biology : The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
- Medicine : Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents.
- Industry : The compound is used in the production of dyes, biocides, and chemical reaction accelerators .
Mecanismo De Acción
The mechanism of action of Methyl 2-Pentylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties play a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Methylthiazole
- 4-Methylthiazole
- 2-Phenylthiazole
- 4-Phenylthiazole
Uniqueness: Methyl 2-Pentylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
methyl 2-pentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-6-9-11-8(7-14-9)10(12)13-2/h7H,3-6H2,1-2H3 |
Clave InChI |
VARXRERASNKXAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC(=CS1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)

![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
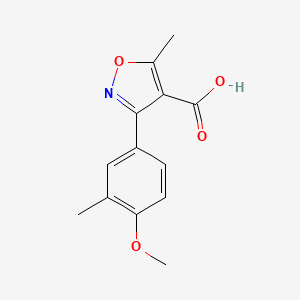


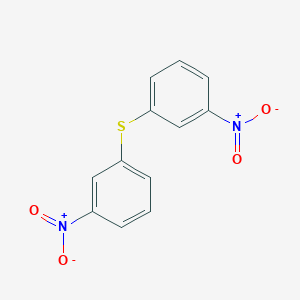
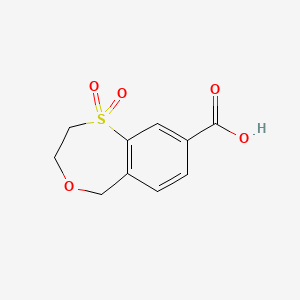
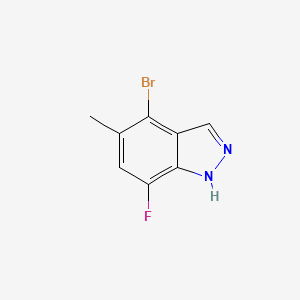
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
